7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Overview
Description
7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family This compound features a fused pyrrole and pyridine ring system, with a methoxy group at the 7-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the Skraup synthesis, which involves the condensation of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the Biltz synthesis, which uses a pyrrole derivative and a suitable halogenating agent to form the pyrrolopyridine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions at the pyrrolopyridine core can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various halogenating agents, such as bromine, chlorine, and iodine, can be employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine has found applications in several scientific research areas:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 7-azaindole. These compounds share the fused pyrrole and pyridine ring system but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine
7-azaindole
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines
2-propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-
Properties
IUPAC Name |
7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYFXAQVFMNNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696593 | |
Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116136-58-3 | |
Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116136-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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